Product packaging for Bobcat339  HCl(Cat. No.:)

Bobcat339 HCl

Cat. No.: B1192351
M. Wt: 334.2
InChI Key: ZOMPKMMOPYMRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bobcat339 is a novel cytosine-based TET enzyme inhibitor with IC50 of 33 uM (TET1) and 73 uM (TET2). Bobcat339 has mid-μM inhibitor activity against TET1 and TET2, but does not inhibit the DNA methyltransferase, DNMT3a. These new molecular tools will be useful to the field of epigenetics and serve as a starting point for new therapeutics that target DNA methylation and gene transcription.

Properties

Molecular Formula

C16H13Cl2N3O

Molecular Weight

334.2

IUPAC Name

1-([1,1'-biphenyl]-3-yl)-4-amino-5-chloropyrimidin-2(1H)-one hydrochloride

InChI

InChI=1S/C16H12ClN3O.ClH/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11;/h1-10H,(H2,18,19,21);1H

InChI Key

ZOMPKMMOPYMRIB-UHFFFAOYSA-N

SMILES

O=C1N=C(N)C(Cl)=CN1C2=CC(C3=CC=CC=C3)=CC=C2.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bobcat339;  Bobcat-339;  Bobcat 339;  Bobcat339 HCl;  Bobcat339 hydrochloride

Origin of Product

United States

Historical Context and Initial Identification of Bobcat339 As a Tet Inhibitor

Bobcat339 emerged from research focused on the design and synthesis of novel cytosine-based inhibitors for the Ten-eleven translocation (TET) family of enzymes. acs.org The TET enzymes are critical regulators in epigenetics, responsible for the oxidative demethylation of DNA by converting 5-methylcytosine (B146107) (5mC). acs.orgbates.edu The development of small molecule probes to modulate this process was a significant goal in the field. acs.org

Characterization of Inhibitory Activity Against Tet1, Tet2, and Tet3 Isoforms

Initial characterization of Bobcat339 quantified its inhibitory potency against two of the three main TET isoforms. invivochem.commedchemexpress.com The compound displayed distinct inhibitory concentrations (IC50) for each enzyme, suggesting some level of isoform specificity. selleck.co.jpselleckchem.comapexbt.com While the effects on TET1 and TET2 were defined, the impact on the TET3 isoform was not specified in the original reports. researchgate.netmedchemexpress.com Subsequent literature has suggested that Bobcat339 may induce the degradation of the TET3 protein in certain neuronal cells. targetmol.com

The primary finding was that Bobcat339 could effectively block the function of TET enzymes in living cells, leading to a significant reduction in the abundance of 5hmC in DNA. medchemexpress.comselleck.co.jp

Reported Inhibitory Activity of Bobcat339

Target EnzymeReported IC50 Value
TET133 µM invivochem.commedchemexpress.comselleck.co.jpselleckchem.comapexbt.com
TET273 µM invivochem.commedchemexpress.comselleck.co.jpselleckchem.comapexbt.com
DNMT3aNo significant inhibition observed acs.orgresearchgate.net

Mechanistic Elucidation and Controversy Regarding Copper Ii Mediated Activity Enhancement of Bobcat339

Binding Interactions and Active Site Recognition within TET Enzymes

TET enzymes (TET1, TET2, and TET3) are α-ketoglutarate-dependent dioxygenases that catalyze the oxidation of 5mC. nih.govwikipedia.org Their catalytic domain contains a double-stranded β-helix fold with crucial metal-binding residues, typically coordinating Fe(II). wikipedia.org This Fe(II) center, along with α-ketoglutarate, is essential for their enzymatic activity. nih.govwikipedia.org

Bobcat339 hydrochloride has been described as a cytosine-based inhibitor of TET enzymes. medchemexpress.comtargetmol.com Early research indicated inhibitory activity against TET1 and TET2. targetmol.commedchemexpress.com However, subsequent studies have introduced complexity, suggesting that the observed inhibitory activity of some Bobcat339 preparations might be mediated by contaminating copper(II) ions. medchemexpress.comglpbio.cnresearchgate.net The inhibitory activity of a Bobcat339-copper mixture on TET was found to be significantly higher than that of Bobcat339 or Cu(II) alone. medchemexpress.commedchemexpress.com Despite this, Bobcat339 is still utilized in research as a pharmacological probe for investigating TET enzyme function and its downstream effects on 5hmC levels in live cells. evitachem.comselleckchem.com

Impact on Global and Gene-Specific 5-Hydroxymethylcytosine (B124674) Levels

5hmC is an important epigenetic modification generated by the oxidation of 5mC by TET enzymes. mdpi.comepigenie.com It serves as both an intermediate in the DNA demethylation pathway and a stable epigenetic mark with regulatory roles in gene expression. mdpi.comnih.gov

The impact of Bobcat339 on 5hmC levels can have downstream effects on gene expression. 5hmC is often enriched in regulatory regions and gene bodies and is generally associated with transcriptionally active chromatin. mdpi.comepigenie.comoatext.com By reducing 5hmC levels, Bobcat339 can indirectly influence the expression of genes that are regulated by this epigenetic mark.

Data on the effect of Bobcat339 on TET enzyme activity includes IC50 values:

EnzymeIC50 (µM)Reference
TET133 medchemexpress.comfishersci.comtargetmol.commedchemexpress.comselleckchem.comselleck.co.jp
TET273 medchemexpress.comfishersci.comtargetmol.commedchemexpress.comselleckchem.comselleck.co.jp

It is important to note the context of these IC50 values, considering the potential influence of copper contamination on the observed inhibitory activity. medchemexpress.comglpbio.cnresearchgate.net

Differential Effects on DNA Methyltransferase (DNMT) Activity

DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B, are responsible for establishing and maintaining DNA methylation patterns by adding a methyl group to cytosine residues, primarily in the context of CpG dinucleotides. researchgate.netepigentek.commdpi.com While Bobcat339 is primarily recognized as a TET inhibitor, its potential differential effects on DNMT activity have also been explored.

Research suggests that Bobcat339 does not significantly inhibit DNMT3a activity. researchgate.net However, studies investigating the interplay between TET activity and DNMT expression have yielded more nuanced findings. For example, in MCF-7 breast cancer cells treated with IL-1β, co-treatment with Bobcat339 did not alter the IL-1β-induced increase in TET-1, DNMT1, and DNMT3B protein expressions, although DNMT3A expression showed modulation related to Bobcat339 treatment. nih.gov This suggests that while Bobcat339 directly targets TET activity, its influence on DNMT expression might be indirect or context-dependent, potentially through complex regulatory feedback loops between the methylation and demethylation machinery. nih.gov

The relationship between TET and DNMT enzymes is crucial for maintaining the balance of DNA methylation levels, and compounds like Bobcat339 that perturb this balance can serve as valuable tools for dissecting these complex epigenetic mechanisms. mdpi.com

In Vitro and Cellular Investigations of Bobcat339 Hcl

Effects on Mammalian Cell Lines

Investigations into the effects of Bobcat339 HCl have been conducted using different mammalian cell lines to understand its biological activities.

Neuronal Cell Models (e.g., HT-22, SH-SY5Y)

Neuronal cell models like HT-22 and SH-SY5Y have been used to study the effects of Bobcat339 HCl. SH-SY5Y is a human neuroblastoma cell line that can differentiate into neuron-like cells and is used in neuroscience and toxicology research. atcc.orgnih.govacs.org Studies have shown that Bobcat339 can decrease TET2 enzyme activity and offer protection against neurotoxin-induced damage in SH-SY5Y cells. selleck.co.jp In HT-22 cells, Bobcat339 HCl at a concentration of 10 µM for 24 hours significantly reduces global 5hmC levels by inhibiting TET enzyme function. medchemexpress.commedchemexpress.com

Cancer Cell Models (e.g., MCF-7, HepG-2, Huh-7)

Cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HepG-2 (human hepatocellular carcinoma) are commonly used in cancer research to evaluate potential anticancer agents and understand biological processes in cancer. japsonline.comnih.govphcogj.com Huh-7 is another hepatocyte-derived carcinoma cell line. sigmaaldrich.com Research indicates that Bobcat339 can influence tumor progression in cancer cell lines. researchgate.net Specifically, in MCF-7 cells, inhibition of TET proteins by Bobcat339 strongly suppresses the production of IL-6 and IL-8 induced by IL-1β. researchgate.net The expression of IL-1β in MCF-7 cells increases tumor progression, which is dependent on the demethylating actions of TET proteins. researchgate.net The viability of HepG2 and MCF-7 cells has also been investigated in the context of mitochondrial bioenergetics, showing cell-type specific responses to metabolic alterations. nih.gov

Modulation of Gene Expression and Epigenetic Pathways by Bobcat339

Bobcat339, as a TET inhibitor, significantly impacts epigenetic regulation, particularly DNA methylation and hydroxymethylation, thereby modulating gene expression. tocris.comtargetmol.comselleck.co.jpmedchemexpress.comselleckchem.commedchemexpress.commdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govdromicslabs.comconsensus.appnumberanalytics.com TET enzymes are crucial for active DNA demethylation, and their inhibition by Bobcat339 leads to decreased levels of 5hmC and a concurrent increase in 5mC in cells. mdpi.comresearchgate.netresearchgate.net This alteration in DNA methylation patterns can influence the transcription of various genes. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govdromicslabs.comconsensus.app

In neuronal cells, Bobcat339 HCl stimulates the expression of AGRP, NPY, and VGAT in a TET3-dependent manner in mouse and human neuronal cells. targetmol.com In the context of cancer, TET enzymatic inhibition by Bobcat339 influences proliferation induced by inflammatory cytokines in osteosarcoma cell lines. researchgate.net Bobcat339 treatment blocks the epigenetic action of IL-1β on the IL-6 promoter and partially affects that of TNFα, while also inhibiting the IL-1β-dependent epithelial-mesenchymal transition (EMT) process. researchgate.net In hepatocellular carcinoma (HCC) cells resistant to sorafenib (B1663141), the TET1 inhibitor Bobcat339 suppressed the activation of DNA damage repair signaling, indicating its influence on gene programs related to DNA repair. nih.gov Bobcat339 can overcome sorafenib resistance and synergizes with sorafenib in inducing tumor eradication in HCC cells and mouse models. nih.gov

In porcine oocytes and embryos, Bobcat339 treatment resulted in significantly decreased mRNA levels of zygotic gene activation (ZGA) marker genes EIF1A and DPPA2 at the 4-cell stage. mdpi.comresearchgate.net Additionally, the mRNA levels of pluripotency-related genes OCT4 and NANOG were found to be declined after Bobcat339 treatment. mdpi.comresearchgate.net RNA sequencing analysis of 4-cell stage embryos treated with Bobcat339 revealed differentially expressed genes significantly enriched in processes related to cell proliferation, mitochondrial components, and cell adhesion molecule binding. mdpi.comresearchgate.net

Influence on Specific Cellular Processes (e.g., DNA Damage Repair, Oocyte Maturation)

Bobcat339 has been shown to influence specific cellular processes, including DNA damage repair and oocyte maturation, primarily through its inhibitory effects on TET enzymes.

In the context of DNA damage repair, Bobcat339's inhibition of TET1 can impact the epigenetic regulation of DNA repair-related genes. nih.gov In sorafenib-resistant HCC cells, TET1 contributes to resistance by upregulating DNA repair-related genes through demethylation. nih.gov Bobcat339, by inhibiting TET1, can suppress the activation of DNA damage repair signaling. nih.gov DNA repair is a critical process during oocyte maturation, and defective repair can lead to developmental issues. nih.gov

Bobcat339 treatment has a notable impact on oocyte maturation. Studies in porcine oocytes revealed that Bobcat339 treatment blocked oocyte maturation and induced early apoptosis. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua This was accompanied by disruptions in spindle architecture and chromosome alignment, likely due to the significant loss of 5hmC and increase in 5mC levels. mdpi.comresearchgate.netresearchgate.net In parthenogenetic embryos, Bobcat339 treatment resulted in abnormal 5mC and 5hmC levels, leading to compromised cleavage and blastocyst rates. mdpi.comresearchgate.net These findings suggest that TET proteins are essential for porcine oocyte maturation and early embryogenesis, mediated by their influence on 5mC/5hmC levels and gene transcription. mdpi.comresearchgate.net

Cellular ProcessCell Model / SystemObserved Effect of Bobcat339 HClKey Findings
TET Enzyme ActivityIn vitroInhibits TET1 (IC50: 33 µM) and TET2 (IC50: 73 µM)Selective TET inhibitor. tocris.comselleck.co.jpmedchemexpress.comselleckchem.commedchemexpress.com
5hmC LevelsHT-22 cells, Porcine oocytesReduces global 5hmC levelsInhibits TET enzyme function in living cells. selleck.co.jpmedchemexpress.comselleckchem.commedchemexpress.comresearchgate.net Leads to increased 5mC in oocytes. mdpi.comresearchgate.net
NeuroprotectionSH-SY5Y cellsProtects cells from neurotoxin damageDecreases TET2 enzyme activity. selleck.co.jp
Gene ExpressionNeuronal cells (mouse, human)Stimulates expression of AGRP, NPY, VGATTET3-dependent mechanism. targetmol.com
Gene ExpressionMCF-7 cellsSuppresses IL-6 and IL-8 production induced by IL-1βInhibits TET proteins. researchgate.net
Gene ExpressionOsteosarcoma cell linesInfluences proliferation induced by inflammatory cytokinesTET enzymatic inhibition. researchgate.net
Gene Expression (ZGA)Porcine embryos (4-cell)Decreases mRNA levels of EIF1A and DPPA2Affects zygotic gene activation markers. mdpi.comresearchgate.net
Gene Expression (Pluripotency)Porcine embryos (4-cell)Declines mRNA levels of OCT4 and NANOGImpacts pluripotency-related genes. mdpi.comresearchgate.net
Epithelial-Mesenchymal Transition (EMT)Cancer cell linesInhibits IL-1β-dependent EMTAffects cellular processes related to metastasis. researchgate.net
DNA Damage RepairHCC cells (sorafenib-resistant)Suppresses activation of DNA damage repair signalingInhibits TET1, impacting epigenetic regulation of repair genes. nih.gov
Oocyte MaturationPorcine oocytesBlocked maturation, triggered early apoptosis, disrupted spindle/chromosome alignmentEssential role of TET proteins. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua
EmbryogenesisPorcine parthenogenetic embryosCompromised cleavage and blastocyst rateDue to abnormal 5mC/5hmC levels and altered gene transcription. mdpi.comresearchgate.net

Preclinical in Vivo Studies Utilizing Bobcat339 Hcl

Investigations in Models of Neurological and Metabolic Relevance

Research has explored the utility of Bobcat339 in murine models of activity-based anorexia (ABA), a condition characterized by severe food restriction, weight loss, and obsessive exercise. acs.org In a well-established mouse model designed to induce these behaviors, treatment with Bobcat339 demonstrated significant therapeutic effects. acs.orgyale.edu The mechanism of action was identified as the degradation of the TET3 protein specifically within AgRP (agouti-related peptide) neurons. researchgate.netacs.org The activation of these neurons is known to drive feeding behavior. acs.org

The administration of Bobcat339 in the ABA mouse model led to several positive outcomes. Treated mice maintained their body weight throughout the experiment, in contrast to the significant weight loss observed in the control group. acs.orgyale.edu Furthermore, the compound increased food consumption and diminished the compulsive wheel-running activity that is characteristic of this model. acs.org These findings suggest that by targeting the TET3/AgRP pathway, Bobcat339 can mitigate the primary symptoms associated with activity-based anorexia in mice. acs.orgyale.edu

Table 1: Summary of Findings in Activity-Based Anorexia (ABA) Murine Model

Model System Intervention Key Findings Reported Mechanism Citations

The investigation of Bobcat339 as a potential treatment for anorexia was preceded by exploratory studies in the context of metabolic disorders, specifically diabetes. acs.orgnih.gov The initial hypothesis was that Bobcat339 might possess antidiabetic properties. researchgate.netnih.gov This was based on prior research showing that the expression of TET3 is abnormally high in the livers of both humans and mice with type 2 diabetes. researchgate.netnih.gov

However, when tested in mouse models, Bobcat339 did not produce the anticipated antidiabetic effect. acs.org Instead of the expected outcome, the compound led to an increase in feeding behavior among the mice, a result that was counterproductive for a potential diabetes treatment. acs.org Further research into the role of TET3 in AgRP neurons revealed that neuron-specific knockdown of TET3 actually induced hyperphagia (excessive eating), obesity, and diabetes in mice. nih.gov This highlighted the complex, context-dependent role of TET3 in regulating systemic glucose metabolism and feeding behavior, and ultimately pivoted the research focus toward anorexia nervosa. acs.orgnih.gov

Table 2: Summary of Findings in Diabetic Models

Model System Rationale for Study Intervention Observed Outcome Citations
Mouse Model Elevated TET3 expression is observed in livers of diabetic mice and humans. Bobcat339 Administration Increased feeding behavior, contrary to the antidiabetic hypothesis. researchgate.netacs.orgnih.gov

Role in Cancer Progression and Therapy Resistance

Bobcat339 has been investigated as a strategy to overcome therapeutic resistance in hepatocellular carcinoma (HCC). nih.govnih.gov Sorafenib (B1663141), a multi-kinase inhibitor, is a standard first-line therapy for advanced HCC, but its effectiveness is often limited by the development of resistance. nih.govmdpi.com Studies have identified that high expression of the enzyme Ten-eleven translocation 1 (TET1) contributes to sorafenib resistance in HCC cells. nih.gov The resistance mechanism involves TET1-mediated demethylation and upregulation of genes related to the DNA damage repair pathway. nih.gov

In preclinical models, Bobcat339, acting as a TET1 inhibitor, demonstrated the ability to reverse this resistance. nih.gov RNA sequencing analysis confirmed that Bobcat339 suppressed the activation of DNA damage repair signaling in sorafenib-resistant HCC cells. nih.govnih.gov Treatment of resistant Huh-7 cells with Bobcat339 significantly lowered the expression of these repair genes. nih.gov Crucially, in vivo studies using HCC mouse models showed that the combination of Bobcat339 and sorafenib worked synergistically to induce tumor eradication, suggesting a promising strategy to overcome acquired resistance in HCC patients. nih.govnih.gov

Table 3: Summary of Findings in Sorafenib-Resistant HCC Models

Model System Resistance Mechanism Intervention Key Findings Citations

The role of epigenetics in cancer progression has been examined in the context of breast cancer and bone metastasis using Bobcat339. nih.gov A study utilizing the non-metastatic MCF-7 breast cancer cell line explored the relationship between inflammation, driven by Interleukin-1 beta (IL-1β), and the epigenetic activity of TET enzymes in promoting tumor progression and the potential for bone metastasis. nih.gov

The research highlighted that the progression induced by IL-1β was dependent on the de-methylating actions of TET proteins. nih.gov When the activity of these enzymes was inhibited by Bobcat339, researchers observed a modulation of the epithelial-mesenchymal transition (EMT) process, a key step in cancer cell migration. nih.gov Furthermore, Bobcat339 treatment led to a reduction in the expression of markers associated with bone metastasis. nih.gov These findings indicate that the epigenetic activity of TET enzymes is a critical prerequisite for IL-1β-driven tumor progression and the acquisition of a metastatic phenotype in this breast cancer model. nih.gov

Table 4: Summary of Findings in Breast Cancer Progression Model

Model System Biological Process Investigated Intervention Key Findings Citations

Impact on Reproductive Biology Models (e.g., Porcine Oocyte Maturation and Early Embryogenesis)

The functional importance of TET enzymes in early development has been explored using Bobcat339 in porcine models. selleckchem.comnih.gov TET enzymes are integral to active DNA demethylation, a critical process during gametogenesis and embryogenesis. nih.gov A study investigating the effects of TET inhibition on porcine oocytes revealed that treatment with Bobcat339 had a profound impact on their developmental competence. nih.gov

The results showed that Bobcat339 treatment blocked oocyte maturation and triggered early apoptosis. nih.gov On a molecular level, this was associated with a significant loss of 5-hydroxymethylcytosine (B124674) (5hmC) and a corresponding increase in 5-methylcytosine (B146107) (5mC), disrupting the normal epigenetic landscape. nih.gov This disruption manifested as defective spindle architecture and improper chromosome alignment in the oocytes. nih.gov When these oocytes were used to create early parthenogenetic embryos, the treatment resulted in compromised cleavage and blastocyst formation rates. nih.gov The embryos showed arrested development, which was linked to a significant decrease in the mRNA levels of key genes involved in zygotic gene activation (EIF1A, DPPA2) and pluripotency (OCT4, NANOG). nih.gov These findings underscore the essential role of TET proteins in mediating gene transcription and epigenetic stability during porcine oocyte maturation and early embryogenesis. nih.gov

Table 5: Summary of Findings in Porcine Oocyte and Embryo Models

Model System Intervention Key Findings Underlying Molecular Changes Citations

Modulation of Pain Pathways in Inflammatory Models (e.g., CFA Rats)

Research into the role of epigenetic regulation in chronic pain has identified the Ten-eleven translocation (TET) enzymes as key players. researchgate.net These enzymes are involved in DNA demethylation, a process that can alter gene expression related to pain and inflammation. researchgate.net In a prominent preclinical model, Complete Freund's Adjuvant (CFA) is injected into the paw of rats to induce a persistent inflammatory state, which is a widely used method for studying inflammatory pain. aragen.comfrontiersin.orgnih.govcriver.com

A study investigating the mechanisms of inflammatory pain in CFA-induced rats found that the expression of the enzyme TET1 was significantly increased in the dorsal root ganglion (DRG) three days after the CFA injection. researchgate.net In contrast, the expression of a related enzyme, TET2, showed no significant change. researchgate.net Immunofluorescence analysis revealed that TET1 was co-localized with the Transient Receptor Potential Vanilloid 1 (TRPV1), a protein known for its role in pain sensation. researchgate.net

To explore the functional consequence of this increased TET1 expression, the selective TET enzyme inhibitor, Bobcat339 HCl, was administered intrathecally to the CFA rats. researchgate.net The study found that inhibiting TET1 function with Bobcat339 HCl led to an amelioration of inflammatory pain. researchgate.net Specifically, the administration of Bobcat339 improved both mechanical and thermal pain thresholds in the animals. researchgate.net The mechanical paw withdrawal threshold (PWT) was significantly increased four hours after the injection of Bobcat339, indicating a reduction in mechanical hypersensitivity. researchgate.net These findings highlight the role of TET1 in the development of chronic inflammatory pain and suggest that its inhibition can alleviate pain behaviors. researchgate.net

Interactive Table: Effect of Bobcat339 on Mechanical Paw Withdrawal Threshold (PWT) in CFA Rats This table summarizes the observed changes in pain response following treatment.

Treatment GroupObservation Time (Post-Injection)OutcomeFinding
CFA + Bobcat3394 hoursMechanical Paw Withdrawal Threshold (PWT)Increased PWT value, indicating reduced mechanical pain sensitivity. researchgate.net
CFA + Bobcat3394 hoursThermal Withdrawal Latency (TWL)No statistically significant difference compared to the control group. researchgate.net

Influence on Inflammatory Processes (e.g., Endometriosis Models)

Endometriosis is a chronic inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. urbanhealthtoday.comresearchgate.netnih.gov A significant component of the disease's pathology involves macrophages, a type of immune cell that, in this context, contributes to the inflammatory environment. urbanhealthtoday.comnih.gov Research has identified a specific population of pathogenic, disease-associated macrophages (DAMs) in endometriosis lesions that are characterized by the overexpression of the Ten-eleven translocation 3 (TET3) enzyme. urbanhealthtoday.comresearchgate.netnih.govjci.org

Factors within the endometriosis microenvironment were shown to upregulate TET3 expression, which in turn stimulates the production of pro-inflammatory cytokines. researchgate.netnih.gov These TET3-overexpressing macrophages become dependent on this protein for their survival, making them a vulnerable and specific therapeutic target. urbanhealthtoday.comresearchgate.net

In preclinical studies using mouse models of endometriosis, the synthetic cytosine derivative Bobcat339 was utilized to investigate its effect on these pathogenic macrophages. researchgate.netnih.gov The research demonstrated that Bobcat339 triggers the degradation of the TET3 protein in both human and mouse macrophages. researchgate.netnih.gov This degradation is dependent on the von Hippel-Lindau (VHL) E3 ubiquitin ligase, an enzyme whose expression is also increased in these specific macrophages. nih.govnih.gov By inducing TET3 degradation, Bobcat339 effectively caused the death of the pathogenic macrophages. urbanhealthtoday.comnih.gov The depletion of TET3-overexpressing macrophages, either through the use of Bobcat339 or by specific genetic ablation, resulted in a strong inhibition of endometriosis progression in the mouse models. researchgate.netnih.gov These findings define TET3-overexpressing macrophages as key pathogenic contributors to endometriosis and present a targeted therapeutic strategy. researchgate.netnih.gov

Interactive Table: Role of Bobcat339 in Endometriosis Model This table outlines the mechanism of Bobcat339 in targeting pathogenic cells in endometriosis studies.

ComponentRole/FindingReference
Pathogenic Cell TET3-overexpressing macrophages urbanhealthtoday.comresearchgate.net
Key Protein Ten-eleven translocation 3 (TET3) urbanhealthtoday.comnih.govnih.gov
Bobcat339 Action Triggers degradation of TET3 protein in macrophages. researchgate.netnih.gov
Mechanism Dependent on VHL E3 ubiquitin ligase-mediated degradation. nih.govnih.gov
Outcome in Mice Depletion of pathogenic macrophages and strong inhibition of endometriosis progression. researchgate.netnih.gov

Structure Activity Relationship Sar and Rational Design of Bobcat339 Derivatives

Computational Docking and In Silico Modeling for Bobcat339

In silico modeling, including computational docking, has been employed to rationalize the activity of Bobcat339 and other cytosine-based inhibitors against TET enzymes researchgate.netacs.org. Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (ligand) to another (receptor) to form a stable complex, providing insights into binding properties and interactions bmrat.orgresearchgate.netoamjms.eu. This approach involves modeling the 3D structure of the receptor and predicting the binding pose of the ligand within the active site researchgate.netresearchgate.net.

For Bobcat339, in silico modeling of the TET enzyme active site has been used to propose a plausible model for its mode of action researchgate.netacs.org. These computational studies aim to understand how Bobcat339 might interact with the catalytic core of TET enzymes, potentially interfering with their enzymatic activity researchgate.net.

Identification of Key Structural Moieties for Enhanced TET Inhibition

Structure-activity relationship (SAR) studies involving derivatives of the Bobcat339 scaffold have been conducted to identify key structural moieties that might contribute to enhanced TET inhibition researchgate.netnih.gov. These studies typically involve synthesizing a library of compounds with modifications to the core structure and evaluating their inhibitory activity nih.gov. By correlating structural changes with observed biological activity, researchers can deduce which parts of the molecule are crucial for binding to the target enzyme and exerting an inhibitory effect.

While the initial reports suggested Bobcat339 itself inhibited TET1 and TET2, the subsequent findings regarding the role of copper contamination complicate the interpretation of early SAR data for Bobcat339 specifically caymanchem.comresearchgate.net. However, the general approach of SAR studies on cytosine-based scaffolds remains relevant for identifying structural features that could lead to potent and selective TET inhibitors. Studies on other novel scaffolds, such as quinoline-based derivatives, have demonstrated how SAR studies, combined with computational analysis, can lead to the identification of optimized inhibitors and suggest plausible binding modes researchgate.netnih.gov.

Development and Characterization of Novel Cytosine-Based Analogues

The identification of Bobcat339 as a promising cytosine-based lead compound has spurred the development and characterization of novel analogues within this class researchgate.netacs.org. The goal is to design compounds with improved potency, selectivity, and potentially different mechanisms of action compared to the parent compound.

The synthesis of Bobcat339 itself involves steps such as halogenation or alkylation of the 5-position of cytosine and coupling reactions to attach other moieties evitachem.com. The development of novel analogues would involve similar synthetic strategies, introducing variations to the cytosine core and the attached groups.

Characterization of these novel analogues typically includes determining their inhibitory activity against TET enzymes (TET1, TET2, and TET3) and other related enzymes like DNMTs to assess selectivity researchgate.netnih.gov. Biochemical assays, such as those measuring the conversion of 5mC to 5hmC, are used to quantify inhibitory potency (e.g., IC50 values) researchgate.nettocris.comnih.gov. Cellular assays are also crucial to evaluate the ability of these analogues to reduce 5hmC levels in live cells researchgate.netnih.gov.

The research on cytosine-based TET inhibitors, including the work initiated with compounds like Bobcat339, aims to expand the repertoire of small molecule probes available for studying DNA methylation and to serve as a starting point for the development of potential therapeutics targeting epigenetic dysregulation in various diseases researchgate.netacs.org.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
Bobcat339138319673
Bobcat339 hydrochlorideNot readily available in search results, but the free base is CID 138319673.
5-methylcytosine (B146107) (5mC)6035
5-hydroxymethylcytosine (B124674) (5hmC)10050530
DNMT3aNot applicable (protein)
TET1Not applicable (protein)
TET2Not applicable (protein)
TET3Not applicable (protein)
α-ketoglutarate (α-KG)596
N-oxalylglycine (NOG)1017
Dimethyloxalylglycine (DMOG)3033672
IOX111873402
5-Azacytidine9444
6-Thioguanine6053

Interactive Data Table: Inhibitory Activity of Bobcat339

Target EnzymeIC50 (µM)Context / Assay TypeSource
TET133Cell-free assays researchgate.nettocris.comnih.gov
TET273Cell-free assays researchgate.nettocris.comnih.gov
DNMT3aNegligible inhibition at 500 μMInhibitory assay researchgate.netnih.gov

Note: The reported inhibitory activity of Bobcat339 has been subject to controversy regarding the role of copper contamination caymanchem.comresearchgate.net. The data presented here reflects initial findings.

Methodological Considerations in Bobcat339 Hcl Research

Assays for TET Enzyme Activity

Assessing the inhibitory activity of Bobcat339 HCl on TET enzymes typically involves quantitative methods that measure the conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), the primary reaction catalyzed by TET proteins.

One established method for quantifying TET activity in the presence of inhibitors like Bobcat339 is isotope dilution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govevitachem.commdpi.com This technique allows for the accurate measurement of the production of 5hmC and other oxidized forms of 5mC, such as 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), from a defined DNA substrate incubated with recombinant TET enzymes and necessary cofactors. nih.govmdpi.com By quantifying the levels of these products in the presence and absence of Bobcat339 HCl, researchers can determine the compound's inhibitory potency, often expressed as an IC50 value. medchemexpress.commedchemexpress.comtargetmol.comselleck.cn

Initial studies using cell-free assays reported IC50 values for Bobcat339 HCl against TET1 and TET2 in the mid-micromolar range (33 µM for TET1 and 73 µM for TET2). medchemexpress.commedchemexpress.comtargetmol.comselleck.cninvivochem.comcaymanchem.com However, it is important to note that the reported inhibitory activity of some Bobcat339 preparations has been linked to the presence of contaminating copper(II) ions. nih.govcaymanchem.com Studies using highly purified, copper-free Bobcat339 have indicated a negligible inhibitory effect on TET1 and TET2 at concentrations previously reported to be effective, suggesting that the observed activity in some cases may have been mediated by copper contamination. nih.govcaymanchem.com This highlights the critical importance of using highly purified Bobcat339 HCl and potentially assessing copper content when evaluating its effects on TET activity.

While homogeneous fluorescence assays are mentioned as a general category for enzyme activity measurement in the broader context of TET research, specific protocols detailing their use directly with Bobcat339 HCl were not prominently featured in the search results. However, enzyme-linked immunosorbent assays (ELISAs) have been employed to assess TET2 activity by measuring 5hmC levels, a method that could potentially be adapted to evaluate the impact of Bobcat339 HCl. invivochem.comnih.gov

Quantification of DNA Methylation and Hydroxymethylation

Evaluating the cellular effects of Bobcat339 HCl requires robust methods to quantify changes in DNA methylation (5mC) and hydroxymethylation (5hmC) levels. Various techniques are available, each with its own strengths and applications.

Immunofluorescence is a technique that can be used to visualize and assess the relative abundance of 5hmC in cells or tissues. oup.comoup.commdpi.com This method typically involves fixing cells or tissue sections, denaturing the DNA to expose the modified bases, and then incubating with antibodies specific to 5hmC, followed by fluorescently labeled secondary antibodies for detection. oup.comoup.com Changes in fluorescence intensity can indicate alterations in global 5hmC levels upon treatment with Bobcat339 HCl. Immunostaining for γH2AX, a marker of DNA damage, has also been used in conjunction with Bobcat339 treatment in in vivo studies. nih.gov

PCR-based methods, such as quantitative PCR (qPCR), can be employed to assess methylation or hydroxymethylation status at specific genomic loci. While not directly quantifying the modifications themselves, qPCR can be used in conjunction with methylation-sensitive restriction enzymes or modifications-specific antibodies (as in methylated DNA immunoprecipitation followed by qPCR, MeDIP-qPCR, or hydroxymethylated DNA immunoprecipitation followed by qPCR, hMeDIP-qPCR) to infer changes in methylation or hydroxymethylation at target sites. biorxiv.org Whole-genome bisulfite sequencing and 850K BeadChip arrays are high-throughput methods that provide comprehensive profiles of DNA methylation across the genome, which can be used to analyze the impact of Bobcat339 HCl on methylation patterns of specific genes or genomic regions. nih.govnih.gov

Studies have shown that Bobcat339 HCl treatment can lead to a significant reduction in intracellular 5hmC levels in various cell lines. medchemexpress.comtargetmol.comcaymanchem.comoup.comoup.com For example, treatment of HT-22 cells with 10 µM Bobcat339 for 24 hours significantly lowered total 5hmC levels. medchemexpress.comtargetmol.cominvivochem.com In porcine oocytes, Bobcat339 treatment resulted in a huge loss of 5hmC and a concurrent increase in 5mC levels. mdpi.com

Considerations for In Vitro and In Vivo Compound Preparation and Application Protocols

Proper preparation and application of Bobcat339 HCl are crucial for consistent and reliable results in both in vitro and in vivo experiments.

For in vitro studies, Bobcat339 HCl is typically dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. targetmol.comcaymanchem.comoup.comoup.commdpi.comselleckchem.com The solubility in DMSO can vary, with reported solubilities ranging from approximately 1 mg/mL to 130 mg/mL or higher, depending on the source and potentially the presence of moisture in the DMSO. targetmol.comcaymanchem.comselleckchem.com It is often recommended to use fresh, moisture-absorbing DMSO to ensure proper dissolution. selleckchem.com The stock solution is then diluted into cell culture medium to achieve the desired working concentration. targetmol.comoup.comoup.commdpi.com The final concentration of DMSO in the culture medium should generally be kept low (e.g., <0.1% or 1%) to avoid potential solvent-related effects on cells. invivochem.commdpi.com Higher concentrations of Bobcat339 may suffer from insufficient solubility in cell culture medium. invivochem.com Cells are then incubated with the Bobcat339-containing medium for a specified duration, which can range from several hours to multiple days, depending on the experimental design and the biological process being investigated. medchemexpress.comtargetmol.cominvivochem.comoup.comoup.comnih.gov

For in vivo applications, the preparation of Bobcat339 HCl formulations requires careful consideration of solubility and the intended route of administration. Bobcat339 HCl powder can be dissolved in DMSO to make a stock solution, which is then further diluted with appropriate co-solvents or vehicles for injection. medchemexpress.comtargetmol.cominvivochem.comselleckchem.com Common vehicles mentioned include corn oil, PEG300, Tween 80, and PBS. medchemexpress.comtargetmol.cominvivochem.comselleckchem.com Different formulations may be required depending on the experimental animal and administration route. medchemexpress.commedchemexpress.com For instance, Bobcat339 has been administered to mice via intraperitoneal (i.p.) injection. invivochem.comnih.gov One reported in vivo formulation involved dissolving Bobcat339 powder in DMSO at a concentration of 50 mg/mL, filtering, and then further diluting with 1xPBS to a final concentration of 0.5 mg/mL before injections. invivochem.com Another method describes preparing an in vivo formulation by taking a DMSO stock solution and sequentially adding PEG300, Tween 80, and ddH2O, mixing and clarifying at each step, or by mixing the DMSO stock solution with corn oil. invivochem.comselleckchem.com It is generally recommended to prepare working solutions for in vivo experiments freshly on the day of use. medchemexpress.commedchemexpress.com

In vivo studies have utilized Bobcat339 HCl in various animal models to investigate its effects on TET activity and related biological processes. invivochem.comnih.govnih.gov For example, Bobcat339 HCl was administered to nude mice bearing sorafenib-resistant HCC cells to assess its impact on tumor growth and DNA damage repair. nih.gov In a liver regeneration model, mice were injected intraperitoneally with Bobcat339 HCl every other day for a week before partial hepatectomy. nih.gov Murine models of anorexia nervosa have also utilized Bobcat339 to study its effects on TET3 protein and associated behaviors. invivochem.com

Here is a summary of some experimental conditions found in the search results:

Experiment TypeCell Line/ModelBobcat339 HCl Concentration/DoseTreatment DurationObserved EffectSource
In VitroHT-22 cells10 µM24 hoursSignificantly lowers total 5hmC levels medchemexpress.comtargetmol.cominvivochem.com
In VitroSorafenib-resistant Huh-740 µM48 hoursReduced expression of DNA repair-related genes, increased DNA damage (in combination with sorafenib) nih.gov
In VitroHep3B cells50 µM (MedKoo source, Cu-contam.)48 hoursSignificant decrease in genomic 5hmC levels nih.gov
In VitroHep3B cells50 µM (Sigma source, Cu-free)48 hoursNo reduction in genomic 5hmC levels nih.gov
In VitroPorcine oocytes50-400 µMDuring maturationImpaired polar body extrusion, loss of 5hmC, increase in 5mC mdpi.com
In VitroMCF-7 cells33 µM (TET1 IC50), 75 µM (TET1/2 IC50)48 hoursModulated EMT process, reduced bone metastasis markers (in co-treatment with IL-1β) mdpi.com
In VivoNude mice (HCC xenografts)Not specified (administered)After 3 weeksAlmost completely halted HCC growth (in combination with sorafenib), marked increase in γH2AX immunostaining nih.gov
In VivoMice (Liver regeneration)20 mg/kg (i.p.)Every other day for 1 week before PHxUsed to investigate TET2's role in macrophage activation and liver regeneration nih.gov
In VivoMurine model (anorexia nervosa)Not specified (administered)Not specifiedMitigated anorexia nervosa and associated behaviors invivochem.com

Future Perspectives and Academic Research Directions for Bobcat339 Hcl

Exploring Broader Epigenetic Regulatory Networks and Chromatin Accessibility Modulation

As a TET inhibitor, Bobcat339 HCl directly impacts the epigenome by preventing the oxidation of 5mC. This primary effect can trigger cascading consequences for broader epigenetic regulatory networks. Future research should move beyond measuring global 5hmC levels to explore how TET inhibition by Bobcat339 influences other epigenetic marks and modulates chromatin architecture.

One key area of investigation is the interplay between DNA methylation and histone modifications. Studies could assess whether the accumulation of 5mC at specific loci following Bobcat339 treatment leads to changes in histone methylation or acetylation, thereby altering gene expression states.

Furthermore, Bobcat339 HCl can be used as a tool to dissect the role of TET enzymes in regulating chromatin accessibility. nih.gov Active regulatory elements in the genome, such as enhancers and promoters, are characterized by open, accessible chromatin. By inhibiting TET activity, Bobcat339 may lead to the maintenance of DNA methylation at these sites, potentially reducing their accessibility to transcription factors and other regulatory proteins. A recent study indicated that the TET1 inhibitor Bobcat339 hydrochloride could reverse the anti-proliferative effects of a long non-coding RNA by preventing the demethylation of a target gene's promoter. nih.gov Future studies could utilize techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) in Bobcat339-treated cells to map genome-wide changes in chromatin accessibility and identify gene regulatory networks that are dependent on TET-mediated demethylation.

Development of Next-Generation TET Inhibitors with Enhanced Specificity and Potency

Bobcat339 HCl represents a foundational, first-generation cytosine-based TET inhibitor and serves as an important starting point for the development of improved chemical probes. medchemexpress.com However, its limitations, including the micromolar concentrations required for efficacy and the confounding influence of copper, highlight the need for next-generation inhibitors. nih.govbates.edu

The development of new inhibitors should focus on two key goals:

Enhanced Potency: Future compounds should be effective at nanomolar concentrations, which would make them more suitable for therapeutic applications and reduce the potential for off-target effects. bates.edu

Enhanced Specificity: The three TET enzymes (TET1, TET2, TET3) have both overlapping and distinct biological functions. Developing inhibitors that can selectively target individual TET isoforms is a major goal in the field. This would allow researchers to dissect the specific roles of each enzyme in health and disease.

Research is already moving in this direction, with the exploration of novel structural scaffolds, such as 8-hydroxyquinoline (B1678124) derivatives, to achieve these goals. nih.gov The lessons learned from the mechanism of Bobcat339, particularly the role of the metal-binding complex, can inform the rational design of these more potent and specific next-generation TET inhibitors.

Table 2: Comparison of Bobcat339 and Goals for Next-Generation TET Inhibitors

FeatureBobcat339 HClNext-Generation Inhibitors (Goal)
Potency Micromolar (µM) range bates.eduNanomolar (nM) range
Specificity Inhibits TET1 and TET2 medchemexpress.comIsoform-specific (TET1, TET2, or TET3)
Mechanism Heavily dependent on Cu(II) nih.govnih.govClear, direct inhibition independent of metal contaminants
Utility Research tool for general TET inhibition selleck.co.jpnih.govHighly specific research probes and potential therapeutic leads

Applications in Studying Epigenetic Mechanisms in Diverse Disease Pathogenesis Beyond Current Findings

Bobcat339 HCl has already been utilized as a research tool to probe the function of TET enzymes in a variety of biological contexts. These studies have provided valuable insights into how TET-mediated DNA demethylation is involved in processes ranging from cancer to neurobiology and development. selleck.co.jpnih.govresearchgate.net

Table 3: Current Research Applications of Bobcat339

Area of StudyBiological ModelResearch Finding
Oncology MCF-7 breast cancer cellsInhibition of TETs with Bobcat339 blocked IL-1β-dependent epigenetic actions related to epithelial-mesenchymal transition (EMT) and bone metastasis. nih.gov
Neurobiology SH-SY5Y cells (Parkinson's model)Bobcat339 protected cells from neurotoxin damage by decreasing TET2 activity. selleck.co.jp
Developmental Biology Porcine oocytes and embryosBobcat339 treatment impaired oocyte maturation and early embryogenesis by altering 5mC/5hmC levels and disrupting gene expression. researchgate.net
Virology In vitro assays against SARS-CoV-2Bobcat339 was identified as a potential inhibitor of the viral nsp14 N7-methyltransferase, suggesting a role beyond TET inhibition. patsnap.com

Building on these findings, future research can apply Bobcat339 HCl and its next-generation successors to explore epigenetic mechanisms in a broader array of diseases. For example, given its observed neuroprotective effects, it could be used to study the role of TET enzymes in other neurodegenerative conditions like Alzheimer's or Huntington's disease. Its profound impact on embryogenesis suggests it could be a valuable tool for investigating developmental disorders with epigenetic origins. Furthermore, its unexpected activity against a viral enzyme opens a potential new field of inquiry into the use of TET inhibitors in infectious diseases. As our understanding of the epigenetic basis of disease expands, the application of specific chemical probes like Bobcat339 HCl will be indispensable.

Q & A

Q. What is the mechanism of action of Bobcat339 HCl as a TET enzyme inhibitor?

Bobcat339 HCl selectively inhibits TET1 and TET2 enzymes, which catalyze DNA demethylation by oxidizing 5-methylcytosine (5-mC) to 5-hydroxymethylcytosine (5-hmC). It binds to the catalytic domain of TET enzymes, disrupting their ability to generate 5-hmC, as demonstrated by reduced 5-hmC levels in HT-22 neurons and Hep3B cells . Notably, it does not inhibit DNMT3a, a DNA methyltransferase, ensuring specificity for TET-mediated pathways .

Q. What are the IC50 values of Bobcat339 HCl for TET1 and TET2?

Bobcat339 HCl exhibits IC50 values of 33 µM for TET1 and 73 µM for TET2 , indicating stronger inhibition of TET1. Dose-response studies show near-complete inhibition (80%+) at high concentrations (>100 µM) for TET1, while TET2 inhibition is more linearly dose-dependent .

Q. How does Bobcat339 HCl affect DNA methylation dynamics in cellular models?

At 10 µM, Bobcat339 HCl reduces 5-hmC levels by ~50% in HT-22 cells after 24 hours, confirming its role in blocking active DNA demethylation. However, efficacy depends on sample purity: copper-contaminated batches (10 µM) artificially suppress 5-hmC, while copper-free batches (50 µM) show no effect in Hep3B cells . Researchers must validate batch purity via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the primary applications of Bobcat339 HCl in epigenetic research?

Key applications include:

  • Studying TET enzyme roles in pluripotency, X-chromosome reactivation, and cardiomyocyte differentiation .
  • Modeling diseases linked to DNA methylation dysregulation, such as anorexia nervosa and stroke-related neuroinflammation .
  • Investigating ferroptosis and oxidative stress pathways in ovarian granulosa cells .

Advanced Research Questions

Q. How should researchers address contradictions in Bobcat339 HCl’s reported activity due to copper contamination?

Copper residues in some Bobcat339 HCl batches can confound results by non-specifically inhibiting TET enzymes. To mitigate this:

  • Use ICP-MS to verify copper levels in batches.
  • Compare results with copper-free controls (e.g., ≥50 µM in Hep3B cells) .
  • Include complementary TET knockdown models (CRISPR/Cas9) to validate specificity .

Q. What experimental design considerations are critical for dose-response studies with Bobcat339 HCl?

  • Solubility: Prepare stock solutions in DMSO (125 mg/mL solubility) and dilute in culture media to avoid precipitation. For in vivo use, optimize formulations (e.g., ≥2.08 mg/mL in saline) .
  • Timing: Pre-treat cells with Bobcat339 HCl for 1–2 hours before applying co-treatments (e.g., ascorbic acid) to ensure TET inhibition precedes downstream effects .
  • Controls: Include DMSO vehicle controls, as high DMSO concentrations (>0.1%) may independently alter Cav1.2 and RyR protein expression .

Q. How does Bobcat339 HCl modulate cardiac lineage specification in iPSC-derived cardiomyocytes?

Bobcat339 HCl (5–30 µM) suppresses ascorbic acid (AA)-induced ventricular-like cardiomyocyte differentiation by inhibiting TET1/2-mediated demethylation. This reduces MLC2v+ cells from 73.5% (AA alone) to 6.3% (AA + Bobcat339), alongside downregulation of TNNI3, MYH7, and SERCA2a . These effects are reversible with TET3 overexpression, highlighting pathway specificity .

Q. What are the conflicting roles of Bobcat339 HCl in inflammation-related stroke models?

In LPS-induced hyperinflammatory stroke models, Bobcat339 HCl reduces 5-hmC levels and NF-κB activation, improving neurobehavioral outcomes (e.g., reduced infarct volume, improved motor function) compared to DNMT inhibitors like RG108. However, excessive TET inhibition (270 µM) impairs cochlear supporting cell transdifferentiation, suggesting context-dependent therapeutic windows .

Q. How does Bobcat339 HCl reverse ferroptosis inhibition in ovarian granulosa cells?

Bobcat339 HCl (10–30 µM) counteracts Ferrostatin-1 (Fer-1)’s protective effects against homocysteine (Hcy)-induced ferroptosis by suppressing GPX4/SLC7A11 and upregulating ASCL4/DMT1. This increases ROS, MDA, and LDH levels, confirming TET enzymes’ role in regulating redox balance .

Q. What statistical methods are recommended for analyzing Bobcat339 HCl experimental data?

  • Use one-way/two-way ANOVA with Tukey’s post hoc tests for multi-group comparisons (e.g., dose-response curves, behavioral assays) .
  • Employ flow cytometry and Western blot densitometry to quantify protein expression changes (e.g., MLC2v+ cell percentages, TET1/2 levels) .
  • Report data as mean ± SEM with individual data points to enhance reproducibility .

Methodological Best Practices

  • Batch Validation: Always test for copper contamination and solubility limits.
  • Concentration Gradients: Use 10–100 µM for in vitro studies; adjust for in vivo pharmacokinetics .
  • Co-Treatment Synergy: Pair with ascorbic acid or IFNγ to explore TET-dependent pathways in reprogramming .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.